[2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid
Description
The compound [2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid (CAS: 887031-24-5) features a thiazole core substituted at position 4 with a 2,3-dihydrobenzo[1,4]dioxin moiety and at position 5 with an acetic acid group. Its molecular formula is C₁₃H₁₂N₂O₄S, with a molecular weight of 292.31 g/mol . This compound is commercially available from suppliers such as Santa Cruz Biotechnology (sc-306524) and Combi-Blocks (CAS: 73101-09-4), highlighting its relevance in research applications .
Properties
IUPAC Name |
2-[2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c14-13-15-12(10(20-13)6-11(16)17)7-1-2-8-9(5-7)19-4-3-18-8/h1-2,5H,3-4,6H2,(H2,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTYXDMSCKQDED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=C(SC(=N3)N)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166321 | |
| Record name | 2-Amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645281 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
887031-24-5 | |
| Record name | 2-Amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887031-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that many thiazole derivatives interact with various cellular targets, including enzymes and receptors, which play crucial roles in numerous biological processes.
Mode of Action
Thiazole derivatives often interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding. The specific interactions depend on the chemical structure of the derivative and the nature of the target.
Biological Activity
[2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid (commonly referred to as ADTA) is a thiazole derivative with potential therapeutic applications. Its molecular formula is and it has a molecular weight of 292.31 g/mol. This compound has garnered interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2O4S |
| Molecular Weight | 292.31 g/mol |
| CAS Number | 887031-24-5 |
| Solubility | 41.1 µg/ml |
| Purity | ≥95% |
Synthesis
The synthesis of ADTA typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various thiazole derivatives. This multi-step process often requires careful control of reaction conditions to yield high-purity products suitable for biological evaluation.
Antitumor Activity
Recent studies have evaluated the cytotoxic effects of ADTA against various cancer cell lines. The compound was tested using the MTT assay to determine its half-maximal inhibitory concentration (IC50).
Table 1: Cytotoxicity of ADTA against Cancer Cell Lines
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| HCT116 | <10 | Highly Active |
| MDA-MB 231 | <10 | Highly Active |
| PC3 | 12 | Moderately Active |
| Caco2 | >10 | Inactive |
The results indicate that ADTA exhibits significant cytotoxicity against HCT116 and MDA-MB 231 cell lines, making it a candidate for further investigation as an anticancer agent .
Enzyme Inhibition
ADTA has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (μM) | Remarks |
|---|---|---|
| α-Glucosidase | 15 | Moderate Inhibition |
| Acetylcholinesterase | 20 | Moderate Inhibition |
These findings suggest that ADTA could be beneficial in managing conditions associated with metabolic and neurodegenerative diseases .
Case Studies
In a recent case study focusing on the antitumor effects of ADTA, researchers observed that treatment with the compound led to reduced cell viability in several cancer cell lines. Notably, the study highlighted the importance of structural modifications on the thiazole ring to enhance biological activity.
Scientific Research Applications
Enzyme Inhibition
Research has indicated that compounds related to [2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid exhibit enzyme inhibitory properties. A study found that derivatives of this compound were screened against alpha-glucosidase and acetylcholinesterase enzymes. These enzymes are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. The findings suggest that these compounds may serve as potential therapeutic agents for managing these conditions .
Antioxidant Properties
Another area of investigation is the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress-related diseases. Preliminary studies have shown that derivatives of [2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid possess significant radical scavenging activity, which could be beneficial in preventing cellular damage caused by free radicals .
Applications in Drug Development
The unique structure of [2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid allows for its application in developing new pharmaceuticals. Its ability to inhibit specific enzymes makes it a candidate for further research aimed at creating drugs for T2DM and neurodegenerative disorders like AD.
Case Studies
- Type 2 Diabetes Mellitus : A derivative was tested for its ability to inhibit alpha-glucosidase activity. The results indicated a dose-dependent inhibition, suggesting its potential as an antidiabetic agent.
- Alzheimer's Disease : Another study focused on acetylcholinesterase inhibition showed that certain derivatives could enhance cognitive function in animal models by increasing acetylcholine levels in the brain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Modifications
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Methanone vs. The acetic acid group in the target compound may improve solubility and enable salt formation, critical for pharmacokinetics .
Aromatic Substitutions : Compound 13i introduces a nitro group on the benzo[1,4]dioxin ring, which could alter electronic properties and binding affinity compared to the unsubstituted target compound .
Core Modifications : The analog with a 4-ethylphenyl group (CAS: 91234-17-2) replaces the benzo[1,4]dioxin moiety, demonstrating how aromatic ring variations influence lipophilicity and steric interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
